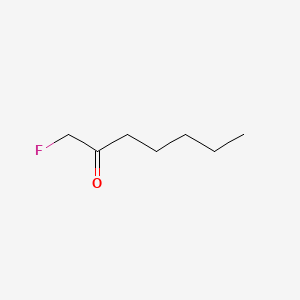

2-Heptanone, 1-fluoro-

Description

Contextualization of 2-Heptanone (B89624), 1-fluoro- within Fluorinated Organic Synthesis

2-Heptanone, 1-fluoro-, with its linear seven-carbon chain, represents a fundamental example of an aliphatic α-fluoro ketone. Its structure, comprising a hexanoyl group attached to a fluoromethyl group, provides a simple yet representative model for studying the properties and reactivity of this class of compounds. The synthesis of such molecules is a key objective in fluorinated organic synthesis, with various methods being developed to achieve efficient and selective fluorination. organic-chemistry.orgacs.org These methods often involve the use of specialized fluorinating agents that can introduce a single fluorine atom at the desired position. organic-chemistry.orgresearchgate.net

The development of synthetic routes to α-fluoro ketones has been an active area of research. Traditional methods often relied on harsh reagents, but more recent advancements have focused on milder and more selective approaches. organic-chemistry.orgacs.org For instance, the use of catalysts has enabled the synthesis of α-fluoro ketones under milder conditions. organic-chemistry.org Another innovative strategy involves reversing the typical reactivity of the starting material, a concept known as "umpolung," which allows for the use of different types of fluorinating agents. researchgate.netspringernature.comresearchgate.net

Significance of α-Fluorinated Carbonyl Compounds in Contemporary Chemical Research

The importance of α-fluorinated carbonyl compounds, including ketones, aldehydes, and amides, in modern chemical research cannot be overstated. alfa-chemistry.comnih.gov The incorporation of fluorine can dramatically alter the biological and physical properties of a molecule. researchgate.netsioc-journal.cn For example, fluorination can enhance a drug's metabolic stability, improve its ability to cross cell membranes, and increase its binding affinity to biological targets. researchgate.netalfa-chemistry.com

These unique properties have made α-fluorinated carbonyl compounds highly sought-after intermediates in the synthesis of pharmaceuticals and agrochemicals. acs.orgalfa-chemistry.comsioc-journal.cn Research has shown that the introduction of fluorine can lead to compounds with improved efficacy and a longer half-life in biological systems. researchgate.netresearchgate.net Consequently, the development of new and efficient methods for the synthesis of α-fluoro ketones and related compounds remains a significant focus of academic and industrial research. acs.orgsioc-journal.cn

Chemical and Physical Properties of 2-Heptanone, 1-fluoro-

The fundamental properties of 2-Heptanone, 1-fluoro- are essential for its application in further chemical synthesis. These properties are determined by its molecular structure and are often compared to its non-fluorinated counterpart, 2-heptanone.

| Property | Value |

| Molecular Formula | C7H13FO nih.gov |

| Molecular Weight | 132.18 g/mol nih.gov |

| IUPAC Name | 1-fluoroheptan-2-one nih.gov |

| CAS Number | 689-87-2 nih.gov |

This table presents the basic chemical properties of 2-Heptanone, 1-fluoro-.

Synthesis and Reactivity

The synthesis of α-fluoro ketones like 2-Heptanone, 1-fluoro- can be achieved through various methods, a prominent one being the electrophilic fluorination of a corresponding enolate or enol ether. A common and effective reagent for this transformation is Selectfluor®, which provides a source of electrophilic fluorine. organic-chemistry.orgresearchgate.net The reaction involves the formation of an enolate from the parent ketone, 2-heptanone, which then reacts with the fluorinating agent to introduce the fluorine atom at the α-position.

Recent research has also explored catalyst-free methods for the synthesis of α-fluoro ketones. rsc.org Additionally, electrochemical methods are emerging as an environmentally friendly alternative for the synthesis of α-fluoroalkylated ketones. sioc-journal.cn

The reactivity of 2-Heptanone, 1-fluoro- is characterized by the influence of the fluorine atom on the adjacent carbonyl group. This electron-withdrawing effect makes the carbonyl carbon more electrophilic and can influence the acidity of the α-protons.

Research Findings

While specific research focused solely on 2-Heptanone, 1-fluoro- is not extensively documented in publicly available literature, the broader class of α-fluoro ketones has been the subject of numerous studies. For instance, research has demonstrated the utility of α-fluoro ketones as precursors for the synthesis of other fluorine-containing compounds. acs.org They can undergo various transformations at the carbonyl group, the α-carbon, and other parts of the molecule, making them valuable synthetic intermediates. alfa-chemistry.com

Structure

3D Structure

Properties

CAS No. |

689-87-2 |

|---|---|

Molecular Formula |

C7H13FO |

Molecular Weight |

132.18 g/mol |

IUPAC Name |

1-fluoroheptan-2-one |

InChI |

InChI=1S/C7H13FO/c1-2-3-4-5-7(9)6-8/h2-6H2,1H3 |

InChI Key |

XCTXZEPPGMEWAO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)CF |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Fluoro 2 Heptanone and Analogues

Strategies for Selective α-Fluorination of Ketones

The direct α-fluorination of ketones is a primary method for synthesizing α-fluoroketones. This can be achieved through several approaches, including electrophilic fluorination and oxidative desulfurization-fluorination techniques.

Electrophilic Fluorination Approaches

Electrophilic fluorination is a widely used method for the synthesis of α-fluoroketones. core.ac.uk This approach involves the reaction of a ketone or its enol or enolate equivalent with a reagent that serves as an electrophilic fluorine source.

N-fluorinating reagents, such as Selectfluor®, are among the most common and effective electrophilic fluorinating agents. mdpi.com Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a stable, easy-to-handle solid that is widely used for the fluorination of a variety of organic compounds, including ketones. core.ac.ukscispace.com The reaction of ketones with Selectfluor® typically occurs under mild conditions and can be highly regioselective, favoring fluorination at the α-position. core.ac.ukresearchgate.net For instance, the direct fluorination of ketones can be achieved using Selectfluor® in a suitable solvent, such as acetonitrile. sapub.org The reactivity of the ketone substrate towards Selectfluor® can be influenced by both steric and electronic factors. scispace.comsapub.org

The fluorination of various ketones using Selectfluor® has been demonstrated with varying yields and reaction conditions. Below is a table summarizing the fluorination of different ketone substrates.

| Substrate | Product | Reagents and Conditions | Yield (%) | Reference |

| Cyclic β-diketones | Monofluorinated products | Selectfluor®, Acetonitrile, Room Temperature | 50-55 | sapub.org |

| 2-Methylcyclopentanone | 2-Bromo-2-methylcyclopentanone | Br2, Acetic Acid | Not specified | libretexts.org |

| α-Substituted β-diketones | α-Fluorinated β-diketones | Selectfluor®, β,β-diaryl serine catalyst, MeCN, 40°C, 24h | up to 99 | mdpi.com |

| Tertiary Propargyl Alcohols | α-Fluoro-β-hydroxy ketones/α-fluoro-ynols | Selectfluor™ (F-TEDA-BF4) | Not specified | rsc.org |

The mechanism of electrophilic fluorination of ketones with reagents like Selectfluor® has been a subject of considerable investigation. scispace.com While both polar (ionic) and single-electron transfer (SET) pathways have been proposed, recent studies on the fluorination of enol esters with Selectfluor® provide strong evidence for a polar, two-electron process. core.ac.uk This mechanism involves the formation of an oxygen-stabilized carbenium ion intermediate rather than radical species. core.ac.uk

The proposed mechanism for the acid-catalyzed α-halogenation of a ketone proceeds through the following steps:

Protonation of the carbonyl oxygen by an acid catalyst. libretexts.org

Slow, rate-determining removal of an α-hydrogen to form an enol intermediate. libretexts.orglibretexts.org

The nucleophilic enol attacks the electrophilic halogen (e.g., from Selectfluor®). scispace.comsapub.org

Deprotonation of the resulting intermediate to yield the α-fluoroketone and regenerate the catalyst. libretexts.org

Kinetic studies have been crucial in elucidating these mechanistic details. For example, the reaction between Selectfluor® and certain substrates has been shown to be first order in the concentration of the fluorinating agent. core.ac.uk

Oxidative Desulfurization–Fluorination Techniques for Organofluorine Synthesis

Another powerful method for the synthesis of organofluorine compounds is oxidative desulfurization-fluorination. researchmap.jpelsevierpure.com This technique involves the conversion of a thioether into a fluorinated compound. This protocol has been successfully applied to synthesize various fluorinated molecules, including those containing nitrogen. rsc.org For instance, ω-substituted gem-difluoroalkanes can be synthesized from the corresponding aryl alkyl thioethers using a combination of an oxidizing agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) and a fluoride (B91410) source such as pyridine-nonakis(hydrogen fluoride). thieme-connect.com The proposed mechanism for this transformation involves successive fluoro-Pummerer-like rearrangements. thieme-connect.com This method provides a versatile entry to a wide array of organofluorine compounds. elsevierpure.comacs.org

Preparation of Related Halogenated Heptanones

The synthesis of other halogenated heptanones can be achieved through various methods. For example, α-halogenation of ketones like 4-heptanone (B92745) can be accomplished using bromine in an acidic medium, which can then be used to synthesize α,β-unsaturated ketones. libretexts.orglibretexts.org A process for the selective halogenation of ketones at the alpha position using halogens like chlorine or bromine in an organic solvent has also been patented. google.com Additionally, enzymatic halogenation using haloperoxidases represents a biocatalytic approach to producing halogenated ketones. nih.gov For instance, a bromoperoxidase from marine sources has been shown to synthesize brominated heptanones. nih.gov

Development of Novel Fluorination Reagents and Methodologies

The field of organofluorine chemistry is continually evolving with the development of new fluorinating reagents and methodologies. nih.gov While Selectfluor® remains a popular choice, researchers are exploring other reagents and catalytic systems to improve efficiency, selectivity, and substrate scope. For example, iodotoluene difluoride has been used for the fluorination of silyl (B83357) enol ethers to produce α-fluorinated carbonyl compounds. scispace.com Another approach involves the use of hypervalent fluoro-λ3-iodane reagents, which can induce a cascade reaction involving fluorination and rearrangement to access challenging α-fluoro ketones. mdpi.com Furthermore, aminosulfur trifluorides have been developed as deoxo-fluorinating agents to convert carbonyls to gem-difluorides. google.com The development of catalytic methods, including those using vanadium and chiral isothiourea catalysts, is also a significant area of research, aiming to achieve enantioselective fluorinations. mdpi.com

Synthesis of Monofluoroalkenes from Ketones as Building Blocks

The synthesis of monofluoroalkenes represents a significant area of interest in organic chemistry, largely because the monofluoroalkene moiety is a recognized bioisostere for amide bonds, enhancing the metabolic stability and modifying the electronic properties of bioactive molecules. nih.govrsc.org Ketones are versatile and readily available starting materials that serve as crucial building blocks for the construction of these valuable fluorinated compounds. researchgate.net Various synthetic strategies have been developed to transform ketones into monofluoroalkenes, offering pathways to analogues of 1-fluoro-2-heptanone. These methods include classical olefination reactions adapted for fluorine chemistry and modern transition-metal-catalyzed approaches.

One of the most prominent methods for converting ketones into monofluoroalkenes is the Horner-Wadsworth-Emmons (HWE) reaction. chemistryviews.orgnih.gov This strategy involves the reaction of a ketone with a fluorinated phosphonate (B1237965) ylide. Researchers have developed practical and selective HWE olefinations using reagents like triethyl-2-fluoro-2-phosphonoacetate. chemistryviews.org For ketone substrates, a base such as methylmagnesium bromide (MeMgBr) is typically employed to facilitate the reaction. chemistryviews.org This approach has been noted for its scalability and E-selectivity. chemistryviews.org A sustainable, solvent-free variation of the HWE reaction has also been developed using ball-milling agitation, which allows for the formation of monofluoroalkenes in high purity and yields ranging from 21% to 99% with only minor synthetic waste. nih.gov

| Ketone Substrate | Reagent | Conditions | Product Type | Yield |

|---|---|---|---|---|

| Various Ketones | Triethyl-2-fluoro-2-phosphonoacetate | MeMgBr (base) | Di- and trisubstituted terminal monofluoroalkenes | Not specified |

| General Ketones | Fluorophosphonoacetate derivatives | Weak inorganic base, Ball-milling, 30 min | Monofluoroalkenes | 21-99% |

Transition-metal catalysis offers another powerful avenue for the synthesis of monofluoroalkenes from ketones. A notable example is the nickel-catalyzed difluoroalkylation of the α-C–H bonds of aryl ketones. nih.govrsc.org This method can produce highly stereo-defined tetrasubstituted monofluoroalkenes from secondary aryl ketones under mild conditions. nih.gov The reaction demonstrates broad substrate scope, tolerating a range of electron-donating and electron-withdrawing groups on the aryl rings, and proceeds with high E-selectivity (>99/1). nih.gov Mechanistic studies suggest that the transformation proceeds through a Ni(I)/Ni(III) catalytic cycle. nih.govrsc.org A related approach utilizes blue light to promote the difluoroalkylation of aryl ketones without a catalyst, also yielding tetrasubstituted monofluoroalkenes from secondary aryl ketones. acs.org

| Ketone Substrate Type | Catalyst System | Key Feature | Product | Stereoselectivity |

|---|---|---|---|---|

| Secondary Aryl Ketones | Nickel Catalyst | C-H Fluoroalkenylation | Tetrasubstituted Monofluoroalkenes | High (E-selectivity >99/1) |

| Tertiary Aryl Ketones | Nickel Catalyst | C-H Fluoroalkylation | Quaternary Alkyl Difluorides | Not applicable |

Other methodologies for converting ketones into fluorinated alkenes have also been reported. The fluorination of silyl enol ethers, which are readily derived from ketones, can be achieved using reagents like iodotoluene difluoride (ITDF) in the presence of a Lewis acid. scispace.com Additionally, the Wittig-Burton reaction provides a route to gem-bromofluoroalkenes from ketones, and these intermediates can subsequently be used in cross-coupling reactions to furnish the desired monofluoroalkenes. researchgate.net These diverse methods underscore the utility of ketones as fundamental building blocks in the synthesis of structurally varied monofluoroalkenes for applications in medicinal chemistry and materials science. rsc.org

Reaction Mechanisms and Chemical Transformations of 1 Fluoro 2 Heptanone

Reactivity of α-Fluorinated Ketone Moieties

The presence of fluorine on the carbon adjacent to the carbonyl group in 1-fluoro-2-heptanone induces significant electronic and steric effects that dictate its reactivity. These effects modify the behavior of the ketone in comparison to its non-fluorinated counterpart, 2-heptanone (B89624).

Hydration Tendencies and Keto-Enol Tautomerism in Fluorinated Ketones

The strong inductive effect of the α-fluorine atom increases the electrophilicity of the carbonyl carbon in 1-fluoro-2-heptanone. This heightened electrophilicity makes the ketone more susceptible to hydration, a reaction where a water molecule adds across the C=O double bond to form a geminal diol, or hydrate (B1144303). scispace.comnih.gov While simple ketones exist predominantly in their keto form in aqueous solutions, α-fluoro ketones show a markedly increased tendency to form the corresponding hydrate. scispace.comsapub.org Studies on related fluorinated ketones have shown that the equilibrium can significantly favor the hydrate form, a phenomenon attributed to the stabilization of the hydrate by the electron-withdrawing fluorine atom. nih.govsapub.org For instance, trifluoromethyl ketones are known to be almost completely hydrated in aqueous solutions.

Keto-enol tautomerism is another fundamental equilibrium influenced by α-fluorination. For a ketone like 1-fluoro-2-heptanone, two possible enol tautomers can be formed. The presence of the fluorine atom generally disfavors the formation of the enol where the double bond is between C1 and C2 due to electronic repulsion. However, the acidity of the protons on the α'-carbon (C3) is enhanced, facilitating the formation of the C2-C3 enol. The equilibrium between the keto and enol forms is crucial for reactions that proceed via an enol or enolate intermediate, such as certain alkylations and condensations. sapub.orgresearchgate.net The rate of enolization can be influenced by additives; for example, water has been shown to accelerate enolization processes in related 2-fluoro-1,3-dicarbonyl systems. rsc.org

Table 1: Hydration of Selected Ketones

| Ketone | % Hydrate in Solution | Reference |

|---|---|---|

| Sulfone-TFMK | 100% | nih.gov |

| Sulfoxide-TFMK | 90-96% | nih.gov |

| Ether-TFMK | 78-80% | nih.gov |

| Thioether-TFMK | 30-50% | nih.gov |

| Unsubstituted TFMK | 0% | nih.gov |

TFMK: Trifluoromethyl ketone derivatives showcase the strong influence of electron-withdrawing groups on hydration.

Influence of Steric and Electronic Effects on Reaction Pathways

The reactivity of 1-fluoro-2-heptanone is a balance of steric and electronic effects. scispace.comsapub.org The fluorine atom is relatively small, so steric hindrance at the α-position is less significant than with larger halogens like chlorine or bromine. However, the primary electronic effect is the strong inductive electron withdrawal (-I effect) by the fluorine atom. This effect makes the carbonyl carbon more electrophilic and thus more reactive toward nucleophilic attack. beilstein-journals.org

Conversely, the same electron-withdrawing effect can influence the conformation of the molecule, which in turn affects reactivity. beilstein-journals.org For a reaction to occur at the carbonyl, optimal orbital overlap is often required. Computational studies on α-fluoro ketones suggest that the most stable ground-state conformations may not be the most reactive ones. beilstein-journals.org The energy barrier to achieve a reactive conformation, where the C-F bond is orthogonal to the carbonyl group, might be higher for fluoro ketones compared to their chloro or bromo analogs, potentially leading to slightly lower reactivity in some cases, such as borohydride (B1222165) reductions. beilstein-journals.org This counterintuitive result highlights the complexity of predicting reactivity based solely on electronegativity. beilstein-journals.org The steric bulk of the pentyl group in 1-fluoro-2-heptanone also plays a role, potentially hindering the approach of bulky reagents to the carbonyl or the α-carbon.

Nucleophilic Attack on Fluorinated Carbonyl Groups

Nucleophilic attack is a cornerstone of ketone chemistry. In 1-fluoro-2-heptanone, the carbonyl carbon is highly activated towards nucleophilic addition due to the α-fluorine. beilstein-journals.org This makes it more reactive than non-halogenated ketones. beilstein-journals.org However, the outcome of the reaction can be complex. Nucleophiles can attack the carbonyl carbon (1,2-addition), or, if the nucleophile is also a base, it can abstract a proton from the α' position (C3) to form an enolate.

Furthermore, the fluorine atom itself can be a target for nucleophilic displacement (an SN2 reaction), although this is generally less favorable than with other halogens due to the strength of the C-F bond. The competition between these pathways depends on the nature of the nucleophile, the solvent, and the reaction conditions. For example, hard nucleophiles tend to favor addition to the carbonyl group, while softer nucleophiles might be more inclined towards substitution or enolate formation. The use of specific catalysts or reagents can direct the reaction towards a desired outcome, such as the copper-catalyzed H-F insertion into α-diazocarbonyl compounds to form α-fluoroketones using a nucleophilic fluoride (B91410) source. nih.govprinceton.edu

Carbonyl Group Transformations in Fluorinated Heptanones

The modified reactivity of the fluorinated carbonyl group allows for a variety of chemical transformations, including reductions, condensations, and alkylations, often with unique selectivity.

Reduction Reactions of Fluorinated Ketone Systems

The reduction of the carbonyl group in 1-fluoro-2-heptanone to a secondary alcohol (1-fluoro-2-heptanol) is a key transformation. The presence of the α-fluorine atom creates a new stereocenter upon reduction, leading to the possibility of syn and anti diastereomers. The stereochemical outcome of the reduction is highly dependent on the reducing agent and the reaction conditions.

Reductions with simple hydrides like sodium borohydride (NaBH₄) may proceed according to the Felkin-Anh model, where the nucleophile attacks from the side opposite the largest substituent. However, the electronegative fluorine atom can also participate in chelation control. acs.orgnih.gov When a Lewis acid that can coordinate to both the carbonyl oxygen and the α-fluorine is used, the ketone is locked into a rigid, cyclic conformation. acs.orgfigshare.com This forces the hydride to attack from a specific face, leading to high diastereoselectivity. For instance, using titanium tetrachloride (TiCl₄) as a Lewis acid with a reducing agent like LiBH₄ has been shown to favor the syn diastereomer in the reduction of similar α-fluoroketones, consistent with a chelation-controlled pathway. acs.orgnih.gov In contrast, using a bulkier Lewis acid like Ti(OⁱPr)₄ can favor the anti diastereomer. acs.orgfigshare.com

Biocatalytic reductions using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offer another powerful method for the stereoselective reduction of α-fluoroketones, often providing high enantiomeric and diastereomeric excess. acs.orgd-nb.info

Table 2: Diastereoselective Reduction of α-Fluoropropiophenone

| Lewis Acid | Reducing Agent | Diastereomeric Ratio (syn:anti) | Reference |

|---|---|---|---|

| None | LiBH₄ | 1:1.5 | acs.org |

| TiCl₄ | LiBH₄ | 19:1 | acs.org |

| Ti(OⁱPr)₄ | LiBH₄ | 1:19 | acs.org |

This table illustrates the powerful effect of Lewis acids in controlling the stereochemical outcome of α-fluoroketone reduction through chelation.

Condensation and Alkylation Reactions of Fluorinated Ketones

The protons on the α'-carbon (C3) of 1-fluoro-2-heptanone are more acidic than those in the non-fluorinated analog due to the inductive effect of the nearby fluorine. This facilitates the formation of an enolate at the C2-C3 position. This enolate is a key intermediate for condensation and alkylation reactions.

Aldol-type condensation reactions with aldehydes or other ketones are possible, where the enolate of 1-fluoro-2-heptanone acts as the nucleophile. acs.org These reactions create a new C-C bond and can introduce further functional and stereochemical complexity.

Alkylation of the C3 position can be achieved by treating the ketone with a strong base to form the enolate, followed by reaction with an alkyl halide. organic-chemistry.org The regioselectivity of enolate formation is generally high, favoring deprotonation away from the fluorine atom. Asymmetric allylic alkylation of related α-fluoro-β-ketoesters has been achieved with high enantioselectivity using palladium catalysts with chiral ligands, demonstrating the potential for creating chiral centers adjacent to the fluorinated moiety. researchgate.netwhiterose.ac.uk

Rearrangement Pathways and Ring Expansion Reactions in Related Fluorinated Systems

Rearrangement reactions are fundamental in organic synthesis for accessing complex molecular architectures from simpler precursors. In the context of fluorinated ketones, these rearrangements often involve the migration of alkyl or aryl groups and can be triggered by various reagents and conditions.

One notable pathway is the phospha-Brook rearrangement , which has been utilized for the defluorinative functionalization of trifluoromethyl ketones. This reaction is initiated by the nucleophilic addition of a phosphine (B1218219) oxide to the carbonyl group. A subsequent rearrangement and β-fluoride elimination can lead to the formation of difluoroenol phosphinates, which are versatile intermediates. rsc.orgrsc.org By adjusting the reaction conditions, it is possible to achieve selective synthesis of monofluoromethyl ketones. rsc.org This strategy highlights a pathway for modifying the fluorinated moiety adjacent to the ketone.

Another significant transformation is the Reformatsky-Claisen rearrangement , which has been applied to fluorinated substrates to produce α-fluorocarboxylic acids. mdpi.com This reaction typically involves the use of zinc and a silylating agent to form a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate, which then undergoes rearrangement. mdpi.com The application of this rearrangement to allyl chlorodifluoroacetates demonstrates its utility in constructing new carbon-carbon bonds while retaining fluorine atoms in the final product. mdpi.com

Ring expansion reactions represent a powerful method for constructing larger ring systems. While not directly a rearrangement of 1-fluoro-2-heptanone, analogous reactions in cyclic systems provide insight into potential transformations. For instance, a direct catalytic ring expansion approach has been developed for the synthesis of fluorinated naphthols and phenols from indanones and cyclopentenones. researchgate.net This process often involves a multicomponent reaction with chelation-controlled addition to an α-fluorinated ketone intermediate. researchgate.net Furthermore, gem-difluorinative ring-expansion of methylenecycloalkanes has been developed, showcasing a novel method for synthesizing fluorinated carbocycles. chemrxiv.org

The semipinacol rearrangement offers another avenue for synthesizing β-fluoro ketones. This reaction has been demonstrated in the conversion of racemic allylic alcohols into α-quaternary β-fluoro aldehydes through a non-catalytic asymmetric fluorination/semipinacol rearrangement sequence. cas.cn A similar strategy involving a copper-catalyzed trifluoromethylation-initiated neophyl rearrangement of α,α-diaryl allylic alcohols yields α-aryl β-trifluoromethyl ketones. cas.cn These examples underscore the potential for rearrangement reactions to introduce fluorine at positions distal to the carbonyl group.

A summary of relevant rearrangement and ring-expansion reactions in fluorinated systems is presented in the table below.

| Reaction Type | Substrate Type | Key Reagents/Catalysts | Product Type | Ref. |

| Phospha-Brook Rearrangement | Trifluoromethyl ketones | Phosphine oxides | Difluoromethyl ketones, Monofluoromethyl ketones | rsc.orgrsc.org |

| Reformatsky-Claisen Rearrangement | Allyl chlorodifluoroacetates | Zinc, Silylating agent | 2,2-difluoro-4-pentenoic acid derivatives | mdpi.com |

| Catalytic Ring Expansion | Indanones, 2-Cyclopentenones | Not specified | o-Fluoronaphthols, o/p-Fluorophenols | researchgate.net |

| Gem-difluorinative Ring-Expansion | Methylenecycloalkanes | Not specified | Gem-difluorinated seven-membered rings | chemrxiv.org |

| Semipinacol/Neophyl Rearrangement | α,α-disubstituted allylic alcohols | Copper catalyst (for neophyl) | β-Trifluoromethyl ketones, β-Fluoro aldehydes | cas.cn |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Fluoro 2 Heptanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 1-fluoro-2-heptanone, offering precise information about the carbon and proton framework, as well as direct observation of the fluorine atom.

Fluorine-19 NMR spectroscopy is a highly sensitive and informative tool for characterizing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orghuji.ac.il The ¹⁹F chemical shift is particularly sensitive to the electronic environment, providing a unique fingerprint for the fluorine atom within the molecule.

For 1-fluoro-2-heptanone, the fluorine atom is attached to a carbon adjacent to a carbonyl group. This chemical environment is expected to result in a ¹⁹F chemical shift in the range of -200 to -220 ppm, a region typical for CH₂F groups. wikipedia.org The electronegativity of the carbonyl group influences the shielding of the fluorine nucleus, causing a downfield shift compared to fluoroalkanes.

Furthermore, the ¹⁹F NMR spectrum will exhibit splitting patterns due to spin-spin coupling with neighboring protons. The most significant coupling is the two-bond (²J) geminal coupling between the fluorine and the two protons on the same carbon (C1). This ²J(H,F) coupling is typically large, with expected values in the range of 45-50 Hz. wikipedia.org This will result in the ¹⁹F signal appearing as a triplet, as it is coupled to two equivalent protons.

Table 1: Predicted ¹⁹F NMR Data for 1-Fluoro-2-Heptanone

| Parameter | Predicted Value | Multiplicity |

| Chemical Shift (δ) | -200 to -220 ppm | Triplet (t) |

| Coupling Constant (²J(H,F)) | 45-50 Hz | - |

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of 1-fluoro-2-heptanone provides a complete map of the proton environments within the molecule. The spectrum is expected to show distinct signals for the protons on each carbon of the heptanone chain.

The protons on the fluorinated methyl group (C1) are expected to appear as a doublet of triplets. The large doublet splitting will be due to the geminal coupling with the fluorine atom (²J(H,F) ≈ 45-50 Hz), and the smaller triplet splitting will arise from coupling with the adjacent methylene protons on C3. The chemical shift of these protons will be significantly downfield due to the deshielding effect of both the fluorine and the carbonyl group.

The protons on C3, adjacent to the carbonyl group, will also be shifted downfield and will appear as a triplet, split by the protons on C4. The remaining methylene and methyl protons of the pentyl chain will exhibit complex multiplets in the upfield region of the spectrum, with chemical shifts and splitting patterns consistent with a linear alkyl chain.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information about each carbon atom in the molecule. The carbonyl carbon (C2) is expected to appear at the most downfield chemical shift, typically in the range of 205-220 ppm for ketones. libretexts.org This signal will be split into a doublet due to coupling with the fluorine atom (²J(C,F)).

The fluorinated carbon (C1) will also exhibit a large one-bond coupling constant (¹J(C,F)), resulting in a doublet. Its chemical shift will be significantly influenced by the attached fluorine. The remaining carbon signals of the pentyl chain will appear at characteristic chemical shifts for aliphatic carbons.

Table 2: Predicted ¹H NMR Data for 1-Fluoro-2-Heptanone

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H1 (-CH₂F) | Downfield | Doublet of Triplets (dt) | ²J(H,F) ≈ 45-50, ³J(H,H) |

| H3 (-CH₂CO-) | Downfield | Triplet (t) | ³J(H,H) |

| H4, H5, H6 (-CH₂-) | Upfield | Multiplets (m) | ³J(H,H) |

| H7 (-CH₃) | Upfield | Triplet (t) | ³J(H,H) |

Table 3: Predicted ¹³C NMR Data for 1-Fluoro-2-Heptanone

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C1 (-CH₂F) | ~80-90 | Doublet (d) |

| C2 (C=O) | ~205-220 | Doublet (d) |

| C3 (-CH₂CO-) | ~40-50 | Singlet (s) |

| C4, C5, C6 (-CH₂-) | ~20-35 | Singlets (s) |

| C7 (-CH₃) | ~14 | Singlet (s) |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in 1-fluoro-2-heptanone, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. libretexts.orgcolumbia.edu Cross-peaks in the COSY spectrum would connect the signals of H1 and H3, H3 and H4, H4 and H5, H5 and H6, and H6 and H7, thus confirming the linear chain structure.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. columbia.edupressbooks.pub This would allow for the direct assignment of each carbon signal based on the already assigned proton signals. For example, the downfield proton signal of the -CH₂F group would show a cross-peak with the C1 carbon signal.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformational dynamics.

The FTIR spectrum of 1-fluoro-2-heptanone is characterized by several key absorption bands that confirm the presence of its main functional groups. A strong absorption band is expected in the region of 1720-1740 cm⁻¹ due to the C=O stretching vibration of the ketone. The presence of the C-F bond will give rise to a strong absorption in the region of 1000-1100 cm⁻¹. The C-H stretching vibrations of the alkyl chain will appear in the 2850-3000 cm⁻¹ region.

Raman spectroscopy provides complementary information to FTIR. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds such as C-C single bonds of the alkyl chain often give rise to stronger signals in Raman than in FTIR. The combination of both techniques can provide a more complete vibrational profile of the molecule.

Studies of α-haloketones have shown that these molecules can exist in different conformations due to rotation around the Cα-C(O) bond. Vibrational spectroscopy can be used to study these conformational preferences, as different conformers may exhibit slightly different vibrational frequencies.

Table 4: Characteristic Infrared Absorption Bands for 1-Fluoro-2-Heptanone

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O | Stretch | 1720-1740 |

| C-F | Stretch | 1000-1100 |

| C-H (alkyl) | Stretch | 2850-3000 |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Upon ionization in the mass spectrometer, 1-fluoro-2-heptanone will form a molecular ion (M⁺˙). The mass of this ion will correspond to the molecular weight of the compound (132.18 g/mol ). chemicalbook.com The molecular ion can then undergo fragmentation through various pathways.

One of the most common fragmentation pathways for ketones is α-cleavage , which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. youtube.com For 1-fluoro-2-heptanone, two α-cleavage pathways are possible:

Cleavage between C1 and C2, resulting in the loss of a ˙CH₂F radical and the formation of a pentanoyl cation ([CH₃(CH₂)₄CO]⁺) with a mass-to-charge ratio (m/z) of 99.

Cleavage between C2 and C3, leading to the loss of a pentyl radical (˙C₅H₁₁) and the formation of a fluoroacetyl cation ([FCH₂CO]⁺) with an m/z of 61.

Another characteristic fragmentation for ketones with a sufficiently long alkyl chain is the McLafferty rearrangement . wikipedia.orglibretexts.org This rearrangement involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond. In 1-fluoro-2-heptanone, this would lead to the elimination of a neutral propene molecule and the formation of a radical cation of fluoroacetone (B1215716) enol with an m/z of 76.

The relative abundance of these fragment ions in the mass spectrum provides valuable information for the structural confirmation of 1-fluoro-2-heptanone.

Table 5: Predicted Mass Spectrometry Fragmentation for 1-Fluoro-2-Heptanone

| Fragmentation Pathway | Fragment Ion | Predicted m/z |

| Molecular Ion | [C₇H₁₃FO]⁺˙ | 132 |

| α-Cleavage (loss of ˙CH₂F) | [CH₃(CH₂)₄CO]⁺ | 99 |

| α-Cleavage (loss of ˙C₅H₁₁) | [FCH₂CO]⁺ | 61 |

| McLafferty Rearrangement | [C₃H₅FO]⁺˙ | 76 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the analysis of volatile compounds like 1-fluoro-2-heptanone. In this method, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner.

The resulting mass spectrum serves as a molecular "fingerprint." For 1-fluoro-2-heptanone, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (132.18 g/mol ). The fragmentation pattern provides structural information. Key fragmentation pathways for α-fluoroketones include alpha-cleavage (breaking the bonds adjacent to the carbonyl group) and the McLafferty rearrangement. While molecular ions of fluorine compounds may not always be observed with high intensity under standard EI conditions, the fragmentation pattern remains crucial for identification. jeol.com

Key Fragmentation Data: The analysis of the mass spectrum of 1-fluoro-2-heptanone would reveal several key fragments that help elucidate its structure. The relative abundance of these fragments is characteristic of the compound.

Alpha-Cleavage: The bond between the carbonyl carbon and the adjacent alkyl carbon is cleaved. This can result in the loss of a pentyl radical (•C₅H₁₁) or a fluoromethyl radical (•CH₂F).

McLafferty Rearrangement: A characteristic fragmentation for ketones with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond.

Table 1: Predicted GC-MS Fragmentation Data for 1-Fluoro-2-Heptanone

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 132 | Molecular Ion | [C₇H₁₃FO]⁺ | Parent Molecule |

| 71 | Pentyl Cation | [C₅H₁₁]⁺ | Alpha-Cleavage |

| 61 | Fluoracetyl Cation | [C₂H₂FO]⁺ | Alpha-Cleavage (Loss of pentyl radical) |

| 43 | Acetyl Cation | [CH₃CO]⁺ | Cleavage at the other side of the carbonyl (less favored due to C-F bond) |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.govuni-rostock.de Unlike low-resolution mass spectrometry which provides integer masses, HRMS can measure mass to several decimal places. libretexts.org This precision allows for the differentiation between compounds that have the same nominal mass but different elemental formulas. uni-rostock.delibretexts.org

The ability of HRMS to provide an exact mass is based on the fact that the mass of individual isotopes is not an integer value (e.g., ¹H = 1.00783 amu, ¹⁶O = 15.9949 amu). libretexts.org For 1-fluoro-2-heptanone, the theoretical monoisotopic mass is calculated using the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), fluorine (¹⁹F), and oxygen (¹⁶O).

The experimentally determined mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, can be compared to the theoretical mass to confirm the elemental formula C₇H₁₃FO. nih.govnih.gov

Table 2: Exact Mass Determination of 1-Fluoro-2-Heptanone by HRMS

| Parameter | Value |

| Molecular Formula | C₇H₁₃FO |

| Theoretical Monoisotopic Mass | 132.09505 Da uni.lu |

| Experimentally Measured Mass | Typically within 5 ppm of the theoretical value |

| Mass Accuracy | < 0.00066 Da (at 5 ppm) |

X-ray Based Spectroscopic Techniques

X-ray based spectroscopic techniques probe the core-level electrons of atoms, providing information about the elemental composition and chemical state of a sample.

X-ray Photoelectron Spectroscopy (XPS) for Carbon-Fluorine Bond Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information on the elemental composition and chemical bonding environment of a material. rsc.org The sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined.

The binding energy of a core electron is highly sensitive to the chemical environment of the atom. For 1-fluoro-2-heptanone, XPS can be used to unequivocally identify the presence of the carbon-fluorine bond. The high electronegativity of fluorine causes a significant "chemical shift" in the binding energy of the C1s electron of the carbon atom it is bonded to. thermofisher.com This carbon (C-F) will have a much higher binding energy compared to the carbons in the alkyl chain (C-C, C-H) and the carbonyl carbon (C=O). Likewise, the F1s peak will appear at a characteristic binding energy for organic fluorine compounds. harwellxps.guru

Table 3: Representative XPS Binding Energies for 1-Fluoro-2-Heptanone

| Core Level | Chemical Environment | Expected Binding Energy (eV) |

| C1s | C-C, C-H (Alkyl chain) | ~285.0 |

| C1s | C=O (Carbonyl) | ~288.0 |

| C1s | C-F | ~290.5 |

| F1s | C-F | ~688.5 harwellxps.guru |

| O1s | C=O | ~532.0 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are employed to understand the fundamental electronic properties of 1-fluoro-2-heptanone, which dictate its structure, stability, and chemical reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in elucidating reaction mechanisms, predicting reaction outcomes, and understanding the factors that control chemical selectivity. For α-fluoroketones like 1-fluoro-2-heptanone, DFT calculations can model transition states and reaction energy profiles.

Research on analogous α-halogenated ketones has shown that the nature of the halogen atom significantly influences reactivity. beilstein-journals.orgnih.gov While it might be assumed that the high electronegativity of fluorine would make the carbonyl carbon more electrophilic and thus more reactive, studies on similar compounds like α-fluoroacetophenone have shown them to be slightly less reactive towards nucleophilic addition (e.g., borohydride (B1222165) reduction) compared to their α-chloro and α-bromo counterparts. beilstein-journals.orgbrighton.ac.uk DFT calculations support the hypothesis that this reduced reactivity is due to conformational effects. beilstein-journals.org Specifically, the reactive conformations where the carbon-halogen bond is orthogonal to the carbonyl group, allowing for optimal orbital overlap, are disfavored in fluorinated ketones. beilstein-journals.orgbrighton.ac.uk This is attributed to repulsion between the non-polarizable lone pairs of fluorine and the filled C=O π-orbital. nih.gov

DFT methods are also used to study the synthesis of α-fluoroketones. For instance, the mechanism for the fluorination of vinyl azides to produce α-fluoroketones has been investigated, involving a single-electron transfer (SET) and a subsequent fluorine atom transfer. organic-chemistry.org Such computational studies help in optimizing reaction conditions and understanding the underlying electronic events. organic-chemistry.org

Data derived from competitive reduction experiments, providing insight into the relative reactivity influenced by the α-halogen. beilstein-journals.org

The three-dimensional shape and conformational preferences of a molecule are critical to its physical properties and chemical reactivity. Fluorine, in particular, is known to exert significant influence on molecular conformation. beilstein-journals.orgbrighton.ac.uk

Molecular modeling, supported by quantum chemical calculations, reveals the preferred spatial arrangements of atoms in 1-fluoro-2-heptanone. The key conformational variable in α-fluoroketones is the dihedral angle between the carbonyl group and the adjacent carbon-fluorine bond (O=C–C–F). Computational studies on simpler α-fluoroketones, such as fluoroacetone (B1215716) and fluoroacetophenone, have been performed to understand these preferences. beilstein-journals.org

For α-fluoroacetophenone, DFT calculations showed that the minimum energy conformation occurs at an O=C–C–F dihedral angle of approximately 140° in the gas phase, which differs significantly from the minima for chloro- and bromoacetophenones (around 110°). beilstein-journals.org This preference is a result of complex stereoelectronic interactions, including hyperconjugation and electrostatic repulsion. The shorter C-F bond length and the nature of fluorine's lone pairs play a crucial role in these interactions, disfavoring conformations that are considered optimal for reactivity. nih.gov Similar principles would govern the conformational landscape of 1-fluoro-2-heptanone, where the flexible pentyl chain would introduce additional possible conformers.

Table 2: Calculated Conformational Energy Minima for α-Haloacetophenones (Gas Phase)

| Compound | O=C–C–X Dihedral Angle (°) |

|---|---|

| α-Fluoroacetophenone | ~140 |

| α-Chloroacetophenone | ~110 |

| α-Bromoacetophenone | ~110 |

These computational results highlight how fluorine uniquely influences the conformational preferences compared to other halogens. beilstein-journals.org

Molecular Dynamics Simulations of Interfacial Phenomena Involving Fluorinated Ketones

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. These simulations can provide a detailed, dynamic view of molecular behavior at interfaces, such as liquid-vapor or liquid-solid interfaces.

MD simulations have been used to study the interaction of fluorine and fluorinated molecules with various surfaces, such as silicon, and to understand the dynamics of chemical reactions in condensed phases. github.iopsu.edu The principles from these studies are applicable to understanding how 1-fluoro-2-heptanone might interact with surfaces in contexts like catalysis or materials science. The simulations can reveal how the molecule orients itself and how intermolecular forces, including hydrogen bonding and van der Waals interactions, dictate the structure and dynamics at the interface. github.io

Predictive Modeling of Chemical Properties for Research Assessment

Predictive modeling, often utilizing machine learning and quantitative structure-activity relationship (QSAR) methods, allows for the in silico estimation of a wide range of chemical properties directly from a molecule's structure. nih.gov This approach is valuable for assessing new or uncharacterized compounds like 1-fluoro-2-heptanone for potential applications and hazards early in the research process. nih.gov

Various molecular and physicochemical properties can be predicted:

Physicochemical Properties: Models can estimate properties like boiling point, vapor pressure, solubility, and lipophilicity (LogP). These are fundamental for understanding the compound's behavior in different environments.

ADME Properties: In the context of drug discovery, models can predict Absorption, Distribution, Metabolism, and Excretion properties. nih.gov

Spectroscopic Properties: Machine learning models can be trained to predict spectral data, such as NMR chemical shifts or mass spectrometry fragmentation patterns.

Biological Activity and Toxicity: Predictive models can screen compounds for potential biological targets or toxicity endpoints, helping to prioritize experimental studies. scholar9.com

Sensory Properties: Recent research has combined machine learning with natural language processing to predict the odor character of a chemical from its physicochemical properties. plos.org Given that the parent compound, 2-heptanone (B89624), has a distinct fruity, banana-like odor, such models could predict how the addition of a fluorine atom might alter this sensory profile. wikipedia.orgfoodb.ca

These predictive models are built by training algorithms on large datasets of known chemicals and their measured properties. plos.orgnih.gov For 1-fluoro-2-heptanone, its structural information (e.g., molecular descriptors) would be input into these trained models to generate estimations of its properties without the need for immediate synthesis and experimental testing.

Table 3: Examples of Predictable Properties Using In Silico Models

| Property Category | Specific Examples | Modeling Approach |

|---|---|---|

| Physicochemical | Boiling Point, Solubility, LogP, Vapor Pressure | QSPR (Quantitative Structure–Property Relationship) |

| Biological/Toxicological | Binding Affinity, Cytotoxicity, Mutagenicity | QSAR, Machine Learning |

| Spectroscopic | NMR Spectra, Mass Spectra | Machine Learning, Neural Networks |

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-fluoro-2-heptanone |

| 2-Heptanone |

| α-fluoroacetophenone |

| α-chloroacetophenone |

| α-bromoacetophenone |

| Fluoroacetone |

Biochemical Interactions and Research Applications of α Fluorinated Ketones

α-Fluorinated Ketones as Mechanistic Probes and Enzyme Inhibitors

α-Fluorinated ketones are a significant class of compounds in biochemical research, primarily recognized for their potent ability to inhibit various hydrolytic enzymes. The introduction of a fluorine atom adjacent to a carbonyl group dramatically increases the electrophilicity of the carbonyl carbon. This electronic destabilization makes the ketone highly susceptible to nucleophilic attack by amino acid residues, such as serine or cysteine, found in the active sites of enzymes like proteases. nih.govacs.org This reactivity forms the basis of their function as powerful enzyme inhibitors, often acting as transition-state analogs that mimic the tetrahedral intermediate formed during substrate hydrolysis. nih.govnih.gov

Peptidyl fluoromethyl ketones have been synthesized and proven to be specific and potent inhibitors of serine proteases. nih.gov The mechanism of inhibition involves the nucleophilic attack of the active-site serine's hydroxyl group on the electrophilic carbonyl carbon of the fluoroketone. nih.govnih.gov This attack results in the formation of a stable hemiacetal complex, which is a structural analog of the transient tetrahedral intermediate of peptide bond cleavage. nih.gov This stable complex effectively sequesters the enzyme, preventing it from processing its natural substrates. The strength of this inhibition is significantly greater than that of corresponding non-fluorinated methyl ketones, often by a factor of 10,000 to 100,000. acs.orgnih.gov

Similarly, α-fluoroketones are effective against cysteine proteases. In this case, the nucleophilic thiol group of the active-site cysteine residue attacks the fluorinated ketone. nih.gov While the general principle is similar to serine protease inhibition, the specific interactions and stability of the resulting thiohemiacetal can vary. The design of these inhibitors is often peptide-based to ensure specificity for the target protease by engaging with the enzyme's substrate-binding pockets. nih.govmdpi.com

Below is a table summarizing the inhibitory activity of various fluoroketones against different proteases, illustrating their potency.

| Inhibitor Compound | Target Enzyme | Inhibition Constant (Ki) |

| Ac-ambo-AlaCF3 | Human Leukocyte Elastase (HLE) | 2.4 mM |

| Ac-ambo-AlaCF3 | α-Lytic Protease (α-LP) | 15 mM |

| Z-L-Ala-L-Ala-L-Pro-ambo-AlaCF3 | Human Leukocyte Elastase (HLE) | ~0.69 µM |

| Z-L-Ala-L-Ala-L-Pro-ambo-AlaCF3 | α-Lytic Protease (α-LP) | ~5.0 µM |

| 6,6-dimethyl-1,1,1-trifluoro-2-heptanone | Acetylcholinesterase | 16 x 10⁻⁹ M |

| 3,3-difluoro-6,6-dimethyl-2-heptanone | Acetylcholinesterase | 1.6 x 10⁻⁹ M |

| Difluorostatone-containing Pepstatin Analog | Pepsin | 6 x 10⁻¹¹ M |

This table presents data compiled from various research findings to demonstrate the efficacy of fluoroketone inhibitors. nih.govnih.gov

The unique properties of α-fluorinated ketones make them invaluable tools for studying the mechanisms of proteolytic enzymes. By forming a stable mimic of the reaction's transition state, these inhibitors allow researchers to trap and study the enzyme-inhibitor complex using techniques like X-ray crystallography and NMR spectroscopy. nih.gov This provides a detailed snapshot of the molecular interactions occurring within the enzyme's active site during catalysis.

Furthermore, the presence of the ¹⁹F nucleus serves as a powerful analytical probe. nih.gov ¹⁹F NMR spectroscopy can be used to monitor the formation of the enzyme-inhibitor complex and characterize its electronic environment, offering insights that are not accessible with non-fluorinated analogs. This "bio-orthogonal" reporter allows for the direct observation of the inhibitor's fate as it is processed by the enzyme, helping to illuminate otherwise elusive aspects of enzyme stereochemistry and catalytic mechanisms. nih.gov The use of fluorinated substrates can also help delineate the substrate specificity and catalytic efficiency of proteases. nih.govresearchgate.net

Exploration of Receptor Interactions (Contextual to Heptanones in Research)

The parent compound, 2-heptanone (B89624), is known to function as a semiochemical, particularly as a pheromone in various species. wikipedia.orgnih.gov In rodents, it is a urinary component that acts as an alarm signal by binding to specific olfactory receptors. wikipedia.org Research has identified a specific olfactory receptor that is agonized by 2-heptanone with high affinity and specificity. wikipedia.org In honey bees, 2-heptanone is released when they bite pests, acting not as an alarm pheromone, but as an anesthetic that stuns the target. wikipedia.org

The interaction between a ligand (like 2-heptanone) and its receptor is governed by the molecule's three-dimensional structure and electrochemical properties, which determine its binding affinity and efficacy. openaccessjournals.comyoutube.com The introduction of a fluorine atom, as in 1-fluoro-2-heptanone, would significantly alter these properties. Fluorine's high electronegativity can change the molecule's dipole moment and its potential for hydrogen bonding, potentially altering how it fits into and interacts with the binding pocket of a receptor. nih.gov While specific studies on the receptor interactions of 1-fluoro-2-heptanone are not prevalent, it is hypothesized that the fluorination could modulate its binding affinity and specificity for the olfactory receptors that recognize 2-heptanone, potentially leading to a modified or different biological response.

Applications as Advanced Synthetic Building Blocks in Organic Synthesis

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to fine-tune a compound's physical and chemical properties. merckmillipore.comossila.com Fluorinated building blocks, such as 1-fluoro-2-heptanone, are valuable intermediates in organic synthesis because they allow for the introduction of fluorine into larger, more complex molecules with minimal steric disruption. ossila.com

The presence of a fluorine atom can profoundly impact several key parameters:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes like cytochrome P450. mit.edu

Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross biological membranes. mit.edu

Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing a molecule's ionization state and receptor-binding interactions. merckmillipore.com

Conformation: Fluorine can influence the preferred conformation of a molecule through steric and electronic effects, which can be crucial for optimal binding to a biological target.

Therefore, 1-fluoro-2-heptanone serves as a versatile precursor for synthesizing novel pharmaceuticals, agrochemicals, and advanced materials where the strategic placement of a fluorine atom is desired to enhance performance and biological activity. merckmillipore.comossila.com

Research in Fluorinated Materials Science and Polymer Chemistry

Fluoropolymers are a class of polymers known for their remarkable chemical inertness, thermal stability, and unique surface properties. azom.com3m.com These characteristics stem from the strength and stability of the carbon-fluorine bond. nih.gov Research in this area often focuses on synthesizing new monomers or modifying existing polymers to create materials with tailored properties for advanced applications.

Polyvinylidene fluoride (B91410) (PVDF) is a highly non-reactive thermoplastic fluoropolymer produced from the polymerization of vinylidene difluoride. wikipedia.orgnih.gov It is used in a wide range of high-performance applications, including chemical processing equipment, lithium-ion batteries, and protective coatings, due to its resistance to solvents, acids, and UV radiation. wikipedia.orgarmoloy.com

While direct incorporation of 1-fluoro-2-heptanone into the backbone of a polymer like PVDF is not a standard polymerization route, functionalized fluorinated molecules are of great interest for modifying the properties of fluoropolymers. The ketone functionality in 1-fluoro-2-heptanone could, after chemical modification, serve as a reactive handle for grafting side chains onto a fluoropolymer backbone. This approach could be used to introduce specific functionalities to the polymer, thereby altering its surface energy, adhesion properties, or compatibility with other materials. The incorporation of fluoroalkyl groups into polymers is a known strategy to enhance properties like bioavailability and metabolic stability in biomedical applications. mit.edu The development of methods to incorporate such fluorinated building blocks into complex structures offers a pathway to new materials with enhanced or novel functions. nih.gov

Environmental Fate and Transport Studies

Environmental Persistence and Biodegradation Pathways

The persistence of a chemical in the environment is determined by its resistance to various degradation processes, including biological and chemical pathways. The introduction of a fluorine atom into an organic molecule can significantly alter its environmental persistence.

In aerobic environments, biodegradation by microorganisms is a primary pathway for the breakdown of many organic compounds. For the non-fluorinated analogue, 2-heptanone (B89624), studies have shown that it is susceptible to aerobic biodegradation. For instance, it has been observed to undergo aerobic oxidation with a short lag period when exposed to unactivated sewage sludge seed nih.gov. Furthermore, experiments with activated sludge have demonstrated a theoretical biological oxygen demand (BOD) of 4.8% after 24 hours and a 5-day theoretical BOD of 44% nih.govtn.edu. Bacteria isolated from soil have also been shown to oxidize 2-heptanone nih.gov.

The presence of a carbon-fluorine bond in 1-fluoro-2-heptanone is expected to increase its resistance to biodegradation compared to 2-heptanone. The C-F bond is the strongest single bond in organic chemistry, making it difficult for microbial enzymes to cleave. While microorganisms can degrade some organofluorine compounds, the process is often slower and may require specific enzymatic machinery. Biodegradation of fluorinated compounds can sometimes proceed via pathways that initially target other parts of the molecule, potentially leading to the formation of fluorinated metabolites.

Table 1: Aerobic Biodegradation Data for 2-Heptanone (Analogue)

| Test System | Duration | Result |

| Activated Sludge | 6 hours | 1.4% Theoretical BOD |

| Activated Sludge | 12 hours | 2.4% Theoretical BOD |

| Activated Sludge | 24 hours | 4.8% Theoretical BOD |

| Sewage Seed | 5 days | 44% Theoretical BOD |

| Sewage Seed | 10 days | 0.50 g/g BOD |

Data for 2-heptanone is used as a proxy for 1-fluoro-2-heptanone.

The stability of fluorinated ketones in the environment is influenced by both biotic and abiotic factors. Abiotic degradation pathways, such as hydrolysis and photolysis, can be significant for some ketones. For 2-heptanone, hydrolysis is not expected to be a significant environmental fate process as it lacks functional groups that readily hydrolyze under typical environmental conditions echemi.com. However, ketones can undergo photolysis.

Transport and Distribution in Environmental Compartments

The way a chemical moves and partitions between different environmental compartments—air, water, soil, and biota—is crucial to understanding its potential for widespread distribution and exposure.

Multimedia mass balance models, such as fugacity models, are valuable tools for predicting the environmental distribution of organic chemicals. These models use the physical-chemical properties of a substance to estimate its partitioning and persistence in a defined model environment. A Level III fugacity model, for example, provides a steady-state, non-equilibrium assessment of a chemical's fate, considering emissions, advection, degradation, and intermedia transport.

Table 2: Estimated Physical-Chemical Properties for Environmental Modeling (based on 2-Heptanone)

| Property | Value (for 2-Heptanone) |

| Molecular Weight | 114.19 g/mol |

| Water Solubility | ~4,300 mg/L |

| Vapor Pressure | ~3.85 mm Hg at 25°C |

| Log Kow | ~1.98 |

These values for 2-heptanone serve as an initial estimate for modeling the environmental fate of 1-fluoro-2-heptanone. The fluorine atom in the target compound would modify these properties.

Bioaccumulation potential refers to the tendency of a chemical to accumulate in living organisms. This is often correlated with the octanol-water partition coefficient (log Kow), with more lipophilic (higher log Kow) compounds having a greater potential to bioaccumulate in fatty tissues. For 2-heptanone, an estimated bioconcentration factor (BCF) of 7 suggests a low potential for bioconcentration in aquatic organisms nih.gov. Generally, short-chain fluorinated compounds are considered to have a lower bioaccumulation potential than their long-chain perfluorinated counterparts. Therefore, it is expected that 1-fluoro-2-heptanone would also have a low bioaccumulation potential.

Research on Environmental Behavior of Fluorinated Substances

Research on the environmental behavior of fluorinated substances has historically focused on highly persistent per- and polyfluoroalkyl substances (PFAS). However, there is a growing body of research on a wider range of organofluorine compounds. Key findings from this broader research area that are relevant to 1-fluoro-2-heptanone include:

Persistence of the C-F Bond: The exceptional strength of the carbon-fluorine bond is a recurring theme, imparting significant chemical and biological stability to organofluorine molecules.

Degradation Pathways: When degradation of organofluorine compounds occurs, it is often initiated at other, more reactive sites within the molecule. For 1-fluoro-2-heptanone, this would likely be the ketone functional group.

Mobility and Transport: The mobility of fluorinated compounds in the environment is highly dependent on their specific structure, including chain length and functional groups. Shorter-chain and more functionalized fluorinated compounds can be relatively mobile in water.

Bioaccumulation: There is a general trend of decreasing bioaccumulation potential with shorter fluorinated alkyl chains. Monofluorinated compounds like 1-fluoro-2-heptanone are not expected to biomagnify in food webs in the same way as long-chain PFAS.

Future Research Directions and Methodological Advancements

Integration of Multi-Omics Approaches for Comprehensive Analysis

A comprehensive understanding of the biological and environmental impact of 1-fluoro-2-heptanone necessitates a move beyond traditional toxicological endpoints. The application of multi-omics—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level view of the interactions between this compound and biological systems. By simultaneously analyzing multiple layers of biological information, researchers can construct a more complete picture of the pathways and mechanisms affected by exposure.

Key Research Areas:

Toxicogenomics: Investigating changes in gene expression in response to 1-fluoro-2-heptanone exposure can reveal the genetic and molecular pathways that are perturbed. This can help in identifying potential modes of action and adverse outcome pathways.

Proteomics: The study of changes in protein expression and post-translational modifications can provide direct insights into the functional consequences of exposure. Chemical proteomics approaches, for instance, could identify specific protein targets of 1-fluoro-2-heptanone or its metabolites nih.gov.

Metabolomics: Analyzing the global changes in small-molecule metabolites following exposure can offer a snapshot of the metabolic state of an organism. This is particularly useful for identifying biomarkers of exposure and effect, as metabolomic signatures can reflect alterations in key metabolic pathways such as fatty acid and ketone body metabolism nih.gov. For instance, metabolomics has been used to understand the effects of fluoride (B91410) on the metabolism of organisms like Streptococcus mutans nih.gov.

The integration of these multi-omics datasets, often referred to as "pan-omics," will be crucial for building predictive models of 1-fluoro-2-heptanone's behavior and for assessing its potential risks with greater accuracy.

Advanced Spectroscopic and Chromatographic Methodologies for Detection and Quantification

The accurate detection and quantification of 1-fluoro-2-heptanone in various matrices, from environmental samples to biological tissues, is fundamental to understanding its fate, transport, and toxicokinetics. Future advancements in this area will likely focus on enhancing the sensitivity, specificity, and efficiency of analytical methods.

Emerging Techniques:

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: As a compound containing a fluorine atom, 1-fluoro-2-heptanone is particularly amenable to analysis by ¹⁹F NMR. This technique offers a wide chemical shift range and high sensitivity, making it a powerful tool for structural elucidation and quantification, even in complex mixtures nih.govwikipedia.orgthermofisher.comhuji.ac.il. The development of novel ¹⁹F-centered NMR methodologies will further enhance the ability to study fluorinated molecules without the need for extensive separation nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established technique for the analysis of volatile and semi-volatile organic compounds. For 1-fluoro-2-heptanone, which is expected to be amenable to GC analysis, future research will likely focus on the development of more sensitive and selective methods, potentially utilizing advanced ionization techniques and high-resolution mass spectrometry to differentiate it from other heptanone isomers and degradation products nist.govhmdb.caresearchgate.net.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the analysis of 1-fluoro-2-heptanone and its potential metabolites in biological fluids, LC-MS/MS offers high sensitivity and specificity rsc.orgyoutube.com. Future method development will likely involve the use of derivatization agents to enhance ionization efficiency and chromatographic separation, allowing for the quantification of trace levels of the compound and its metabolites researchgate.netnih.govnih.gov.

The combination of these advanced techniques will provide a robust analytical toolkit for comprehensive studies on the environmental presence and biological fate of 1-fluoro-2-heptanone.

Structure-Activity Relationship Studies for Mechanistic and Applied Insights

Understanding the relationship between the chemical structure of 1-fluoro-2-heptanone and its biological or toxicological activity is crucial for predicting its potential hazards and for designing safer alternatives. Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies will be instrumental in this endeavor.

Future Directions in SAR and QSAR:

Computational Modeling: In silico approaches, such as molecular docking and density functional theory (DFT) calculations, can be used to predict the interactions of 1-fluoro-2-heptanone with biological macromolecules. Computational studies on fluorinated compounds have already shown promise in predicting their chemical properties and reactivity nih.govemerginginvestigators.org. These models can help to identify potential molecular targets and elucidate the mechanisms of action.

QSAR Model Development: By correlating the structural features of a series of related fluorinated ketones with their observed biological activities, robust QSAR models can be developed nih.govaltex.orgljmu.ac.uk. These models can then be used to predict the toxicity of untested compounds, reducing the need for extensive animal testing. Future QSAR models for fluorinated compounds will likely incorporate more sophisticated molecular descriptors to improve their predictive power ut.ee.

Mechanistic Studies: Investigating the reactivity of the α-fluoroketone moiety is key to understanding its biological activity. Studies on similar α-fluoroketones have shown that they can act as electrophiles and may interact with biological nucleophiles beilstein-journals.orgwhiterose.ac.ukresearchgate.netorganic-chemistry.org. Further research into the specific reaction mechanisms of 1-fluoro-2-heptanone with biomolecules will provide valuable insights into its potential for covalent modification of proteins and DNA. The cytotoxic activity of related α,β-unsaturated ketones has been linked to their ability to act as Michael acceptors, a property that should be investigated for 1-fluoro-2-heptanone and its potential transformation products nih.gov.

Through a concerted effort utilizing these advanced research directions, the scientific community can build a comprehensive understanding of 1-fluoro-2-heptanone, from its molecular interactions to its broader environmental and biological implications.

Q & A

(Basic) What analytical methods are recommended for characterizing 1-fluoro-2-heptanone in complex mixtures?

Answer:

Gas chromatography-mass spectrometry (GC-MS) is a primary method for identifying 1-fluoro-2-heptanone in volatile organic compound (VOC) mixtures. For enhanced accuracy, combine GC-MS with chemometric approaches like Principal Component Analysis (PCA) to isolate key markers and reduce noise from co-eluting compounds . Cross-reference spectral data with the NIST Chemistry WebBook to validate molecular fingerprints and retention indices . For trace analysis, headspace solid-phase microextraction (HS-SPME) optimizes sensitivity by minimizing matrix interference .

(Basic) What safety protocols are critical when handling 1-fluoro-2-heptanone in laboratory settings?

Answer:

- Respiratory Protection: Use air-purifying respirators for short-term exposure and self-contained breathing apparatuses for prolonged work .

- Decontamination: Immediately rinse skin/eyes with water for ≥15 minutes; remove contaminated clothing to prevent dermal absorption .

- Ventilation: Conduct experiments in fume hoods with adequate airflow to limit vapor accumulation .

- Waste Disposal: Segregate halogenated waste streams to avoid reactive byproducts .

(Advanced) How can researchers resolve discrepancies in dielectric constant measurements of 2-heptanone derivatives across methodologies?

Answer:

Discrepancies between time-domain reflectometry (TDR) and capacitance methods arise from calibration drift or solvent impurities. To mitigate:

- Calibration: Use high-purity reference standards (e.g., n-heptane) to verify instrument accuracy .

- Statistical Analysis: Apply Bland-Altman plots to quantify systematic bias between methods. For 2-heptanone, TDR reported εr = 12.3 ± 0.2 vs. capacitance εr = 11.9 ± 0.3, suggesting temperature-dependent polarization effects .

- Replicate Trials: Conduct ≥3 independent measurements under controlled humidity (<30% RH) to minimize environmental variability .

(Advanced) What experimental designs are suitable for studying the trigeminal chemosensory effects of 1-fluoro-2-heptanone?

Answer:

- Sensory Equivalent Concentration (SEC): Establish detection thresholds by diluting 1-fluoro-2-heptanone in odorless carriers (e.g., mineral oil). Use forced-choice paradigms to determine nasal pungency and eye irritation thresholds .

- Psychophysical Testing: Compare dose-response curves of 1-fluoro-2-heptanone with non-fluorinated analogs (e.g., 2-heptanone) to isolate fluorine’s role in trigeminal activation .

- Multimodal Integration: Combine olfactometry with electroencephalography (EEG) to disentangle olfactory vs. trigeminal neural pathways .

(Basic) How can researchers validate the purity of synthesized 1-fluoro-2-heptanone?

Answer:

- Nuclear Magnetic Resonance (NMR): Compare <sup>19</sup>F NMR chemical shifts with literature values (e.g., δ = -120 to -130 ppm for aliphatic fluoroketones) .

- Mass Spectrometry: Monitor for m/z peaks corresponding to fluorine-specific fragments (e.g., [M–F]<sup>+</sup> ions) .

- Chromatographic Purity: Use high-performance liquid chromatography (HPLC) with UV detection at 210–260 nm, targeting ≥98% peak area .

(Advanced) What strategies optimize the synthesis of 1-fluoro-2-heptanone to minimize byproducts?

Answer:

- Fluorination Agents: Replace hazardous HF with Selectfluor® (F-TEDA-BF4) to improve selectivity and reduce side reactions (e.g., over-fluorination) .

- Reaction Monitoring: Use in-situ infrared (IR) spectroscopy to track carbonyl (C=O) and C-F bond formation (1050–1150 cm<sup>−1</sup>) .

- Solvent Optimization: Conduct reactions in aprotic solvents (e.g., acetonitrile) to stabilize intermediates and suppress hydrolysis .

(Basic) What spectroscopic databases are authoritative for structural elucidation of 1-fluoro-2-heptanone?

Answer:

- NIST Chemistry WebBook: Provides validated IR, MS, and thermodynamic data for fluorinated ketones .

- PubChem: Offers <sup>13</sup>C/<sup>1</sup>H NMR predictions via computational tools (e.g., ACD/Labs) .

- EPA/NIH Mass Spectral Library: Includes reference spectra for halogenated compounds, critical for fragmentation pattern analysis .

(Advanced) How do fluorination patterns influence the thermophysical properties of 2-heptanone derivatives?

Answer:

- Heat Capacity (Cp): Fluorination at the 1-position reduces Cp by ~5% compared to non-fluorinated 2-heptanone due to decreased rotational freedom (NIST Cp = 298 J/mol·K at 298.2 K) .

- Boiling Point: Introduce fluorine at terminal positions to increase polarity, raising boiling points by 10–15°C via dipole-dipole interactions .

- Solubility: Fluorine’s electronegativity enhances solubility in polar aprotic solvents (e.g., DMF) but reduces it in hydrocarbons .

(Basic) What are the ethical considerations in designing human sensory studies involving 1-fluoro-2-heptanone?

Answer:

- Informed Consent: Disclose potential trigeminal irritation risks and provide opt-out options .

- Exposure Limits: Adhere to OSHA Permissible Exposure Limits (PELs) for fluorinated ketones (typically ≤10 ppm over 8 hours) .

- Ethics Review: Obtain approval from institutional review boards (IRBs) for protocols involving sensory stimuli .

(Advanced) How can computational modeling predict the reactivity of 1-fluoro-2-heptanone in nucleophilic environments?

Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic sites (e.g., carbonyl carbon) prone to nucleophilic attack .

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics; acetonitrile accelerates SN2 mechanisms vs. toluene .

- Transition State Analysis: Use Gaussian or ORCA software to model energy barriers for fluorination/deprotonation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |